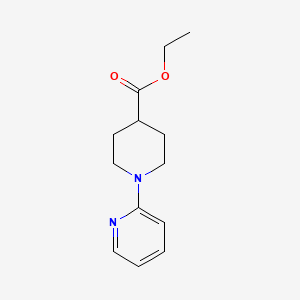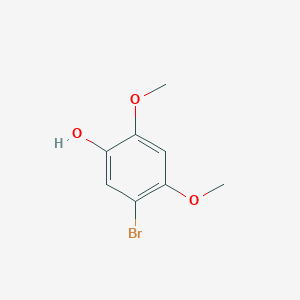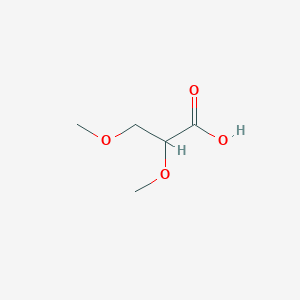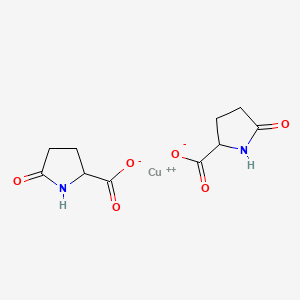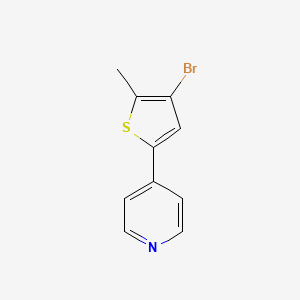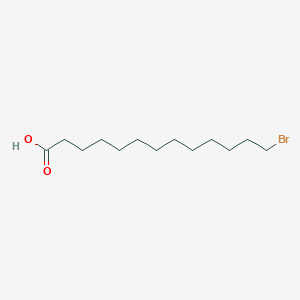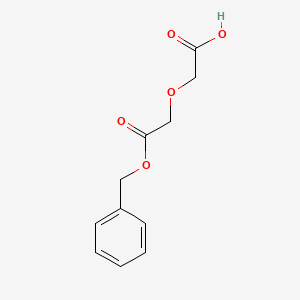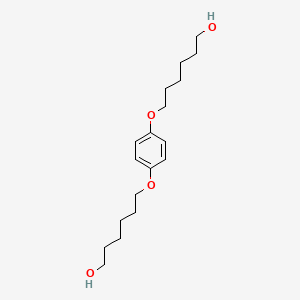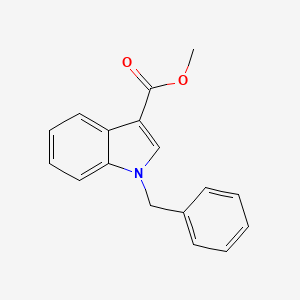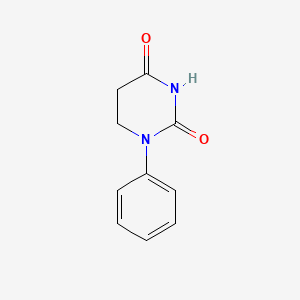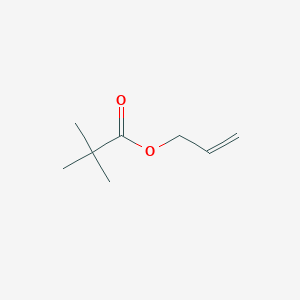
2-Propenyl trimethylacetate
Overview
Description
Synthesis Analysis
2-Propenyl trimethylacetate can be produced industrially by the gas phase reaction of propene in the presence of acetic acid using a palladium catalyst . This method is advantageous because propene is inexpensive and a green chemical .
Molecular Structure Analysis
The stability of the 2-Propenyl (also known as allylic) structure is due to a conjugated π electron system . This system is a group of 3 adjacent, overlapping, non-hybridized p orbitals . The molecular orbitals of 2-propenyl include π1 which is bonding with no nodes, π2 which is nonbonding (In other words, the same energy as a regular p-orbital) with a node, and π3 which is antibonding .
Chemical Reactions Analysis
Allylic (also known as 2-propenyl) compounds are common in conjugated systems . The positive charge of a carbocation is contained in an empty p orbital of a sp2 hybridized carbon, which allows for overlap with double bonds . The positive charge is more stable because it is spread over 2 carbons .
Scientific Research Applications
1. Polymer Science Applications
2-Propenyl trimethylacetate, a versatile chemical, finds significant use in polymer science. Yamada, Zetterlund, and Sato (2006) explored its role in free radical polymerization. They demonstrated that 2-substituted-2-propenyl groups, akin to this compound, can be introduced as polymer ω-end-groups in free radical polymerization. These groups are introduced through addition-fragmentation chain transfer and catalytic chain transfer, contributing to the formation of polymers with desired properties. The study also highlighted that steric hindrance influences the formation and reaction behavior of these groups, underscoring their utility in creating specialized polymers (Yamada, Zetterlund, & Sato, 2006).
2. Applications in Biochemical Evaluation
Ahmed et al. (2022) explored the biochemical applications of this compound derivatives in their study on 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. These derivatives were synthesized and evaluated for their inhibitory effects on alkaline phosphatase, an enzyme linked to various diseases. The study provided insights into the potential of these derivatives, derived from compounds like this compound, as lead molecules for pharmacological treatments (Ahmed et al., 2022).
3. Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been examined for their potential as drugs. For example, Figueredo et al. (2020) investigated certain derivatives for their antibacterial and modulatory activities. They synthesized compounds from 2-hydroxy-quinones, closely related to this compound, and assessed their effectiveness against bacterial strains. This research indicates the applicability of this compound derivatives in developing new antibacterial agents (Figueredo et al., 2020).
Mechanism of Action
Target of Action
2-Propenyl trimethylacetate is a monomer used in copolymerization reactions . The primary targets of this compound are the molecules it interacts with during these reactions.
Result of Action
The result of the action of this compound is the formation of polymers through copolymerization reactions . The properties of the resulting polymers can vary widely depending on the specific reaction conditions and the other molecules involved in the reaction.
Biochemical Analysis
Cellular Effects
Understanding how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is crucial for its biochemical analysis .
Dosage Effects in Animal Models
The effects of different dosages of 2-Propenyl trimethylacetate in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been reported in the literature .
properties
IUPAC Name |
prop-2-enyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-10-7(9)8(2,3)4/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKBARIYRBZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462897 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15784-26-6 | |
| Record name | 2-propenyl trimethylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

